molecular formula C12H19N3O B2523934 5-(4-Methoxy-4-methylpiperidin-1-yl)pyridin-2-amine CAS No. 1871641-90-5

5-(4-Methoxy-4-methylpiperidin-1-yl)pyridin-2-amine

Cat. No.: B2523934
CAS No.: 1871641-90-5
M. Wt: 221.304
InChI Key: GCELDJDWMFJXRQ-UHFFFAOYSA-N
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Description

5-(4-Methoxy-4-methylpiperidin-1-yl)pyridin-2-amine is a chemical compound with the molecular formula C12H19N3O It is a derivative of pyridine and piperidine, featuring a methoxy group and a methyl group attached to the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methoxy-4-methylpiperidin-1-yl)pyridin-2-amine typically involves the reaction of 4-methoxy-4-methylpiperidine with 2-chloropyridine-5-amine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-(4-Methoxy-4-methylpiperidin-1-yl)pyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine ring, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF with alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction could produce amines or alcohols depending on the extent of reduction.

Scientific Research Applications

5-(4-Methoxy-4-methylpiperidin-1-yl)pyridin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(4-Methoxy-4-methylpiperidin-1-yl)pyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used. For instance, it may act as an inhibitor or activator of certain enzymes, influencing metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

    5-(4-Methylpiperazin-1-yl)pyridin-2-amine: Similar structure but lacks the methoxy group.

    5-(4-Ethylpiperazin-1-yl)pyridin-2-amine: Similar structure with an ethyl group instead of a methoxy group.

Uniqueness

5-(4-Methoxy-4-methylpiperidin-1-yl)pyridin-2-amine is unique due to the presence of both a methoxy group and a methyl group on the piperidine ring. This unique combination of substituents can influence its chemical reactivity and biological activity, making it distinct from other similar compounds .

Properties

IUPAC Name

5-(4-methoxy-4-methylpiperidin-1-yl)pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O/c1-12(16-2)5-7-15(8-6-12)10-3-4-11(13)14-9-10/h3-4,9H,5-8H2,1-2H3,(H2,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCELDJDWMFJXRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(CC1)C2=CN=C(C=C2)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1871641-90-5
Record name 5-(4-methoxy-4-methylpiperidin-1-yl)pyridin-2-amine
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